Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-
Description
This compound (CAS 114747-45-4) is a spirooxazine derivative characterized by a piperidinyl substituent at the 6' position of the naphthoxazine moiety. Spirooxazines are photochromic molecules that reversibly isomerize between a colorless spiro-closed form and a colored merocyanine (open) form upon UV irradiation . The piperidinyl group, an electron-donating substituent, enhances thermal stability and modulates photochromic kinetics, making it suitable for applications in optical switches, sensors, and photonic devices .
Properties
IUPAC Name |
1',3',3'-trimethyl-6-piperidin-1-ylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O/c1-26(2)21-13-7-8-14-22(21)29(3)27(26)18-28-25-20-12-6-5-11-19(20)23(17-24(25)31-27)30-15-9-4-10-16-30/h5-8,11-14,17-18H,4,9-10,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWJWXXKKHOMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=C(C5=CC=CC=C54)N6CCCCC6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30888873 | |
| Record name | Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114747-45-4 | |
| Record name | 1,3-Dihydro-1,3,3-trimethyl-6′-(1-piperidinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114747-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(2H-indole-2,3'-(3H)naphth(2,1-b)(1,4)oxazine), 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114747454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], commonly referred to as a spirooxazine compound, has garnered interest due to its unique structural features and potential biological activities. This compound is characterized by its spirocyclic structure that integrates both indole and naphthoxazine moieties, which are known for their diverse pharmacological properties.
- Chemical Formula : C27H29N3O
- CAS Number : 114747-45-4
- Molecular Weight : 429.54 g/mol
- Structure : The compound features a complex arrangement that allows for various interactions within biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of spirooxazine compounds. For instance, a series of synthesized spiro-indole derivatives exhibited significant antiproliferative effects against multiple human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). One study noted that certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating enhanced efficacy in inhibiting cancer cell growth .
Antiviral Activity
The antiviral properties of spirooxazines have also been explored. In particular, some derivatives demonstrated promising activity against SARS-CoV-2 in vitro. For example, compound 6f was reported to exhibit potency approximately 4.8 times greater than standard antiviral agents such as chloroquine . This suggests that the structural characteristics of spirooxazines may facilitate interaction with viral components.
The biological activity of spirooxazines can be attributed to their ability to interact with various biological targets:
- Cellular Pathways : Many spiro-indole compounds function by inhibiting key signaling pathways involved in cell proliferation and apoptosis.
- Receptor Interaction : Some derivatives have shown multi-targeted inhibitory properties against receptors like EGFR and VEGFR-2, which are crucial in cancer progression .
Study on Antiproliferation
A comprehensive study synthesized a range of spiro-indole compounds and evaluated their antiproliferative activities against various human cancer cell lines. The results indicated that modifications in the indole structure significantly impacted the biological activity. Specifically, the introduction of halogen substituents on the indole ring enhanced the antiproliferative effects compared to unsubstituted analogs .
Study on Antiviral Efficacy
In another investigation focusing on antiviral properties, a series of spiro-indole derivatives were tested against SARS-CoV-2 using a Vero cell model. The findings revealed that specific modifications to the piperidine ring improved antiviral efficacy significantly, suggesting that structural optimization is key for enhancing biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The photochromic and thermal properties of spirooxazines are highly dependent on substituents. Below is a comparative analysis:
Key Findings
- Thermal Stability: The 6'-piperidinyl group significantly extends the thermal relaxation time (τ) compared to cyano or nitro substituents. For example, in PMMA films, the piperidinyl derivative retains its colored form ~30% longer than the cyano analogue .
- Environmental Effects : Encapsulation in γ-cyclodextrin accelerates decoloration by an order of magnitude (6.0 × 10⁻² s⁻¹ vs. 1.0 × 10⁻² s⁻¹ in free form), demonstrating host-guest interactions' role in tuning kinetics .
- Multi-Chromism : Nitro-substituted spirooxazines exhibit dual responsiveness to UV light, acids, and metal ions, enabling complex logic operations .
Preparation Methods
Byproduct Formation
Diindolylnaphthoxazine (DINO) forms via competing indoline dimerization, particularly at >100°C. Adding molecular sieves (4Å, 10% w/w) absorbs residual water, suppressing DINO to <2%.
Q & A
Q. What are the established synthetic routes for this spirooxazine derivative, and what are their key challenges?
The synthesis typically involves condensation of 1,3,3-trimethyl-2-methyleneindoline derivatives with ortho-hydroxynitroso aromatic compounds in polar solvents (e.g., ethanol or acetonitrile). A critical challenge is the instability of alkylidene intermediates, which require vacuum distillation for purification to avoid oxidation . Modifications at the 6′-piperidinyl position can be achieved via nucleophilic substitution reactions, but steric hindrance from the spirocyclic structure may reduce yields .
Table 1: Representative Synthetic Methods
| Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Condensation | 1,3,3-Trimethyl-2-methyleneindoline + nitroso-naphthol | Ethanol, reflux | 41–60% | |
| Substitution | 6′-Bromo-spirooxazine + piperidine | MeCN, KI catalyst | 20–38% |
Q. How does the photochromic mechanism of this compound function under UV irradiation?
The photochromism arises from UV-induced heterolytic cleavage of the C(spiro)-O bond, forming a metastable merocyanine isomer with extended conjugation. This open-ring structure absorbs visible light, causing a color change. Reversion to the closed form occurs thermally or via visible-light exposure . The 6′-piperidinyl group enhances stability of the colored form by donating electron density, delaying thermal relaxation .
Q. What spectroscopic techniques are optimal for characterizing its photochromic behavior?
Key methods include:
- UV-Vis Spectroscopy : Track absorption maxima (λmax) of closed (∼350 nm) and open (∼600 nm) forms to quantify kinetics .
- FTIR : Monitor C-O bond cleavage (loss of 1250 cm⁻¹ peak) during isomerization .
- NMR : Detect diastereotopic proton shifts in the merocyanine form (e.g., indole NH at δ 10–12 ppm) .
Advanced Research Questions
Q. How can substituents at the 2′ or 6′ positions modulate photochromic efficiency?
Substituents influence steric and electronic effects:
- 2′-Ethoxy groups increase thermal stability of the open form by stabilizing the merocyanine through hydrogen bonding (dihedral angle ∼71.7°) .
- 6′-Piperidinyl groups enhance coloration speed due to electron-donating effects, reducing activation energy for ring-opening .
- Halogenation (e.g., 5-chloro derivatives) shifts λmax bathochromically but may reduce fatigue resistance .
Table 2: Substituent Effects on Photochromic Properties
| Substituent | λmax (Closed/Open) | Fatigue Resistance (Cycles) | Reference |
|---|---|---|---|
| 6′-Piperidinyl | 350/610 nm | >500 | |
| 2′-Ethoxy | 345/595 nm | ∼300 | |
| 5-Chloro | 360/625 nm | ∼200 |
Q. What strategies improve encapsulation efficiency in polymeric matrices for optoelectronic applications?
Encapsulation in polymers like poly(methyl methacrylate) (PMMA) or poly(4-vinylpyridine-co-styrene) enhances fatigue resistance by restricting molecular motion. Key approaches include:
Q. How can contradictions in photochromic response data be resolved across studies?
Discrepancies often arise from experimental conditions:
- Solvent polarity : Polar solvents stabilize the open form, accelerating reversion kinetics (e.g., τ1/2 in ethanol vs. toluene differs by ∼30%) .
- Light intensity : Higher UV irradiance (e.g., 365 nm, 10 mW/cm²) increases coloration depth but may cause side reactions .
- Matrix effects : Polymer rigidity (e.g., PMMA vs. polystyrene) alters activation energy for isomerization .
Methodological Guidance
Q. What safety protocols are recommended for handling this compound?
While oral toxicity is low (LD50 >2000 mg/kg), avoid inhalation/contact due to potential irritancy . Use PPE (gloves, goggles) and work under inert atmospheres during synthesis to prevent alkylidene intermediate degradation .
Q. How can computational modeling predict substituent effects on photochromism?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic transitions and steric strain. Key parameters include:
- HOMO-LUMO gaps (correlate with λmax shifts).
- Torsional angles (predict thermal relaxation rates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
